4-Thiomorpholin-4-ylbutan-2-one

Description

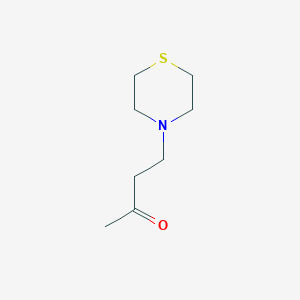

4-Thiomorpholin-4-ylbutan-2-one is a ketone derivative featuring a thiomorpholine ring substituent at the 4-position of the butan-2-one backbone. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, distinguishes this compound from simpler thiol- or amine-functionalized analogs. Applications may include pharmaceutical intermediates or ligands in coordination chemistry, though further research is needed to confirm these uses.

Properties

IUPAC Name |

4-thiomorpholin-4-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPQVXZGDSEHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933719-83-6 | |

| Record name | 4-(thiomorpholin-4-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholin-4-ylbutan-2-one typically involves the reaction of thiomorpholine with butanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by nucleophilic addition to the butanone . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols. This is a fundamental reaction for modifying the compound’s core structure.

-

Mechanism : The ketone is reduced via nucleophilic attack by hydride donors (e.g., NaBH₄) or catalytic hydrogenation pathways.

-

Applications : Reduced alcohols serve as intermediates for further functionalization, such as alkylation or esterification .

Oxidation of the Thiomorpholine Sulfur

The sulfur atom in thiomorpholine is susceptible to oxidation, forming sulfoxides or sulfones.

-

Mechanism : Electrophilic oxygen transfer from peroxides or peracids to sulfur generates sulfoxides (S=O) or sulfones (O=S=O) .

-

Impact on Reactivity : Sulfur oxidation alters electronic properties, influencing subsequent reactions like Pummerer rearrangements (see Section 4) .

Nucleophilic Additions to the Ketone

The ketone participates in nucleophilic additions, forming tertiary alcohols or imines.

-

Mechanism : Grignard reagents attack the electrophilic carbonyl carbon, while hydroxylamine forms oximes via nucleophilic addition .

-

Applications : Oximes are precursors for Beckmann rearrangements or coordination chemistry .

Pummerer-Type Rearrangements

Oxidized thiomorpholine derivatives undergo Pummerer reactions, enabling C–S bond cleavage and electrophilic substitutions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pummerer Fragmentation | TFAA (DCM, 25°C) | α-Acetoxy sulfide derivatives | 62% | |

| Thionium Ion Trapping | TMSOTf (CH₃CN, −20°C) | Cyclized pyrrolidine products | 55% |

-

Mechanism : Sulfoxide activation by trifluoroacetic anhydride (TFAA) generates thionium ions, which undergo cyclization or electrophilic trapping .

-

Significance : Enables synthesis of complex heterocycles from simple precursors .

Alkylation and Acylation Reactions

The thiomorpholine nitrogen or sulfur can act as nucleophiles in alkylation/acylation processes.

-

Mechanism : Alkylation proceeds via SN2 pathways, while acylation involves nucleophilic attack on acyl chlorides .

-

Challenges : Steric hindrance from the thiomorpholine ring may limit reactivity at nitrogen .

Enzymatic Resolution

The ketone can be reduced enantioselectively using immobilized lipases, yielding chiral alcohols.

| Biocatalyst | Substrate Concentration | Enantiomeric Excess (ee) | Productivity (STY) | Source |

|---|---|---|---|---|

| CaLB-MNP C15 | 25 mM | >99% (R)-alcohol | 7.4 mmol·L⁻¹·h⁻¹ |

-

Conditions : Continuous flow microreactors with magnetically anchored enzymes improve efficiency .

-

Applications : Production of enantiopure intermediates for pharmaceuticals .

Cyclization Reactions

Intramolecular reactions between the ketone and thiomorpholine group form fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | HCl (MeOH, reflux) | Thiomorpholine-fused tetrahydrofuran | 60% |

-

Mechanism : Protonation of the ketone enhances electrophilicity, promoting nucleophilic attack by the thiomorpholine sulfur .

Key Trends and Research Gaps

-

Sulfur Reactivity : Oxidation and Pummerer reactions dominate sulfur-centered transformations, but studies on S-alkylation remain limited .

-

Biocatalysis : Enzymatic methods offer high enantioselectivity but require optimization for industrial scalability .

-

Comparative Data : Direct comparisons with morpholine analogs (e.g., reaction rates, yields) are sparse but critical for understanding sulfur’s electronic effects .

Scientific Research Applications

Medicinal Chemistry

4-Thiomorpholin-4-ylbutan-2-one is recognized for its role in the development of bioactive compounds. The morpholine moiety is frequently associated with diverse biological activities, including:

- Analgesic Properties : Compounds containing morpholine structures have shown effectiveness in pain relief.

- Antimicrobial Activity : Research indicates that derivatives of morpholine exhibit significant antimicrobial effects against various pathogens .

- Anticancer Properties : Certain derivatives have demonstrated in vitro antitumor activity, making them candidates for further pharmacological exploration .

Biocatalysis

The compound has been utilized in biocatalytic processes, particularly in the kinetic resolution of racemic mixtures. A notable study employed lipase B from Candida antarctica immobilized on magnetic nanoparticles to enhance the reaction efficiency of 4-(morpholin-4-yl)butan-2-ol. This method allowed for:

- Improved Enantiomer Selectivity : The use of immobilized enzymes facilitated the production of enantiopure compounds through acylation-based kinetic resolution .

- Continuous Flow Reactions : A novel U-shaped microreactor design was implemented to optimize reaction conditions, demonstrating enhanced enzyme activity and product yield under continuous flow conditions .

Chemical Synthesis

The synthesis of this compound can be achieved through various chemical pathways, often involving straightforward synthetic routes that leverage existing methodologies in organic chemistry. Its structural versatility allows it to serve as a precursor or building block in the synthesis of more complex molecules.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Kinetic Resolution Using Lipase B

In a study focused on the kinetic resolution of racemic 4-(morpholin-4-yl)butan-2-ol, researchers demonstrated that using lipase B immobilized on magnetic nanoparticles significantly increased reaction rates and selectivity compared to traditional batch methods. The results indicated nearly complete conversion to enantiopure products within 24 hours under optimized conditions .

Case Study 2: Anticancer Activity Assessment

Research investigating the anticancer properties of morpholine derivatives highlighted the efficacy of compounds structurally related to this compound against specific cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.2 μM against gastric cancer cells, suggesting a promising avenue for drug development .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Thiomorpholin-4-ylbutan-2-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The butanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Thiomorpholin-4-ylbutan-2-one with key analogs identified in the evidence, focusing on molecular structure, properties, and reactivity.

Structural and Functional Group Differences

- 4-Mercapto-2-butanone (C₄H₈OS): Contains a linear thiol (-SH) group at the 4-position instead of a thiomorpholine ring. The thiol group is highly reactive, prone to oxidation (e.g., forming disulfide bonds), and contributes to volatility . Simpler structure may enhance metabolic clearance compared to thiomorpholine derivatives.

2-(Thiomorpholin-4-yl)ethylamine (C₆H₁₄N₂S) :

- 4-Chloro-2-(thiomorpholin-4-ylmethyl)phenol: A phenolic derivative with a thiomorpholine-methyl substituent. The chlorine atom and phenol group introduce electrophilic reactivity and acidity, absent in this compound .

Physical and Chemical Properties

*Calculated values due to lack of direct experimental data.

Biological Activity

4-Thiomorpholin-4-ylbutan-2-one, with the molecular formula C8H15NOS and a molecular weight of 173.28 g/mol, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thiomorpholine ring attached to a butanone moiety. The synthesis typically involves the reaction of thiomorpholine with butanone, often using bases like sodium hydride to facilitate nucleophilic addition. This structural arrangement contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiomorpholine ring can modulate enzyme activity, while the butanone segment may undergo metabolic transformations, producing active metabolites that exert biological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 1.2 μM against the NUGC-3 gastric cancer cell line, suggesting potential efficacy in cancer treatment .

Enzyme Interactions

The compound can also serve as a probe in biochemical assays aimed at studying enzyme interactions. Its structural features allow it to bind selectively to certain enzymes, which can be leveraged in drug design and development.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Thiomorpholine ring + Butanone | Antitumor activity; enzyme modulation |

| 4-Thiomorpholin-4-ylbutan-2-ol | Thiomorpholine ring + Butanol | Potentially lower reactivity |

| 4-Thiomorpholin-4-ylbutanoic acid | Thiomorpholine ring + Butanoic acid | Increased acidity may alter activity |

| 4-(Morpholin-4-yl)butan-2-one | Morpholine ring + Butanone | Similar enzyme interactions |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Antitumor Efficacy : A study demonstrated that derivatives containing the morpholine structure exhibited significant antitumor activity in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Biocatalysis Applications : Research involving immobilized enzymes has shown that compounds like this compound can enhance reaction efficiencies in biocatalytic processes, indicating their utility in industrial applications .

- Kinetic Resolution Studies : The compound has been utilized in kinetic resolution experiments where its chiral properties were exploited to separate enantiomers effectively, further emphasizing its relevance in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.